molecular formula C11H14INO3 B8622524 Ethyl 5-iodo-6-isopropoxynicotinate

Ethyl 5-iodo-6-isopropoxynicotinate

Cat. No.: B8622524
M. Wt: 335.14 g/mol
InChI Key: XINHGSSPSNNZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-iodo-6-isopropoxynicotinate is a substituted nicotinic acid derivative featuring an ethyl ester backbone with two key functional groups: an iodine atom at the 5-position and an isopropoxy group at the 6-position of the pyridine ring. The isopropoxy group contributes to lipophilicity, influencing solubility and bioavailability.

Properties

Molecular Formula

C11H14INO3

Molecular Weight

335.14 g/mol

IUPAC Name

ethyl 5-iodo-6-propan-2-yloxypyridine-3-carboxylate

InChI

InChI=1S/C11H14INO3/c1-4-15-11(14)8-5-9(12)10(13-6-8)16-7(2)3/h5-7H,4H2,1-3H3

InChI Key

XINHGSSPSNNZGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)OC(C)C)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 6-Isopropoxy-5-Methylnicotinate (CAS 1188396-03-3)
  • Substituents : Methyl (-CH₃) at C5, isopropoxy (-O-iPr) at C5.
  • Key Differences: Electronic Effects: The methyl group is electron-donating, reducing the pyridine ring’s electrophilicity compared to the electron-withdrawing iodine in the target compound. Physical Properties: Lower molecular weight (253.29 g/mol vs. ~368.1 g/mol for the iodo analog) likely results in higher volatility and improved solubility in nonpolar solvents .
Ethyl 5-[(Ethoxycarbonyl)Oxy]-5,5-Diphenylpent-2-Ynoate
  • Substituents: Ethoxycarbonyloxy (-O-CO-OEt) and diphenyl groups on a pentynoate backbone.
  • Key Differences :
    • Core Structure : A linear alkyne-based ester vs. a pyridine ring in the target compound.
    • Reactivity : The ethoxycarbonyloxy group may undergo hydrolysis or decarboxylation, whereas the iodine in the target compound facilitates halogen-specific reactions (e.g., C–I bond activation) .

Data Table: Comparative Properties of Nicotinate Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Key Reactivity/Applications
Ethyl 5-iodo-6-isopropoxynicotinate 5-I, 6-O-iPr ~368.1 Not Available* Cross-coupling reactions, drug intermediates
Ethyl 6-isopropoxy-5-methylnicotinate 5-CH₃, 6-O-iPr 253.29 1188396-03-3 Agrochemical precursors, solubility studies
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Alkyne backbone, ethoxycarbonyloxy 428.48 Not Provided Polymer chemistry, catalytic studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.